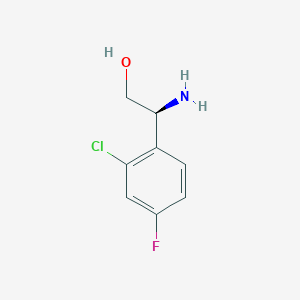

(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

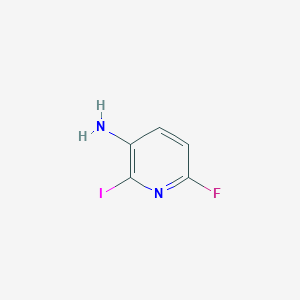

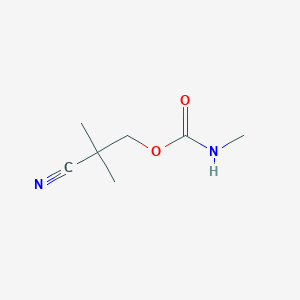

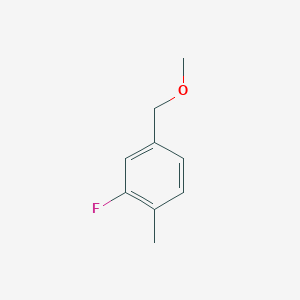

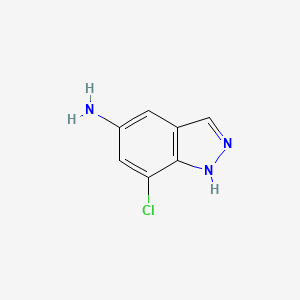

“(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol” is a chemical compound with the empirical formula C8H8ClFO. It is a solid substance . The SMILES string representation of this compound is CC@@HF)O .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string1S/C8H8ClFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3/t5-/m0/s1 . This indicates the presence of a chiral center at the carbon atom connected to the amino group, the hydroxyl group, and the phenyl ring. Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 174.60 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Mechanism of Action

The mechanism of action of ACFPE is not yet fully understood. However, it is believed to interact with proteins, enzymes, and other biological molecules in the body. It is thought to interact with certain amino acids, which can affect the activity of enzymes and proteins. Additionally, ACFPE is thought to interact with certain receptors in the body, which can affect the activity of certain hormones and other molecules.

Biochemical and Physiological Effects

The biochemical and physiological effects of ACFPE are not yet fully understood. However, it is known that ACFPE can interact with certain proteins, enzymes, and other biological molecules in the body. It is believed that ACFPE can affect the activity of certain hormones and other molecules, as well as the activity of certain enzymes and proteins. Additionally, ACFPE is thought to have anti-inflammatory and anti-oxidant properties, which can be beneficial for certain medical conditions.

Advantages and Limitations for Lab Experiments

ACFPE has several advantages and limitations for lab experiments. One of the main advantages is that ACFPE is relatively easy to synthesize, making it an ideal compound for research purposes. Additionally, ACFPE is a chiral molecule, meaning it has two enantiomers, or mirror images of the same molecule. This can be beneficial for certain experiments, as it allows researchers to study the effects of each enantiomer separately. However, one of the main limitations of ACFPE is that it is relatively unstable, meaning it can degrade quickly in certain conditions.

Future Directions

The future directions for ACFPE are numerous. One of the main areas of research is in the development of new pharmaceuticals. ACFPE has been used in the synthesis of chiral catalysts, which can be used to synthesize new pharmaceuticals. Additionally, ACFPE can be used in the synthesis of polymers, which can be used in the production of plastics and other materials. Additionally, ACFPE can be used to study the effects of chiral molecules on enzymes and proteins, as well as the effects of certain hormones and other molecules. Finally, ACFPE can be used to study the anti-inflammatory and anti-oxidant properties of the compound.

Synthesis Methods

ACFPE can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-chloro-4-fluorobenzaldehyde with 2-aminoethanol in the presence of a base, such as potassium carbonate. This reaction produces the desired product, ACFPE, in high yields. Other methods of synthesis include the reaction of 2-chloro-4-fluorobenzaldehyde with 2-aminopropanol in the presence of a base, or the reaction of 2-chloro-4-fluorobenzaldehyde with 2-aminoethanethiol in the presence of a base.

Scientific Research Applications

ACFPE has a variety of scientific research applications. It has been used in the development of new pharmaceuticals and in the synthesis of other organic compounds. It has also been used in the synthesis of chiral catalysts, which are used in the synthesis of pharmaceuticals and other organic compounds. Additionally, ACFPE has been used in the synthesis of polymers, which are used in the production of plastics and other materials.

properties

IUPAC Name |

(2S)-2-amino-2-(2-chloro-4-fluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOIWLGZZGFMGF-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)Cl)[C@@H](CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11bR)-2,6-Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6329482.png)

![4'-[4-(Trifluoromethoxy)phenyl]acetophenone](/img/structure/B6329550.png)